(2R,3R,4S)-2,3,4-trihydroxy-4-(2-phenyl-2H-1,2,3-triazol-4-yl)butyl 4-methylbenzenesulfonate
Description
This compound is a stereochemically complex molecule featuring a triazole ring linked to a polyhydroxybutyl chain and a 4-methylbenzenesulfonate (tosyl) group. Its (2R,3R,4S) configuration underscores the importance of stereochemistry in modulating its physicochemical and biological properties. Structural elucidation of such compounds typically relies on high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography using programs like SHELXL .
Properties
Molecular Formula |
C19H21N3O6S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[(2R,3R,4S)-2,3,4-trihydroxy-4-(2-phenyltriazol-4-yl)butyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H21N3O6S/c1-13-7-9-15(10-8-13)29(26,27)28-12-17(23)19(25)18(24)16-11-20-22(21-16)14-5-3-2-4-6-14/h2-11,17-19,23-25H,12H2,1H3/t17-,18+,19+/m1/s1 |
InChI Key |
WHXCEDUFWVSHQA-QYZOEREBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]([C@@H]([C@H](C2=NN(N=C2)C3=CC=CC=C3)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C2=NN(N=C2)C3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction.
Formation of the Butane-1,2,3-triol Backbone: This can be achieved through a series of reduction and protection-deprotection steps.
Attachment of the 4-Methylbenzenesulfonyl Group: This step involves the reaction of the butane-1,2,3-triol with 4-methylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Sulfonate Ester Reactivity
The 4-methylbenzenesulfonate (tosylate) group serves as an excellent leaving group, enabling nucleophilic substitution reactions. Key transformations include:
Nucleophilic Displacement
-
Conditions : Reactions with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (e.g., CHCl) at 0–25°C.
-
Example : Treatment with triethylamine (EtN) and p-toluenesulfonyl chloride (p-TsCl) facilitates tosylation of hydroxyl groups, forming stable sulfonate esters .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Tosylation | p-TsCl, EtN, CHCl, 0°C | Sulfonate ester | 85–90 | |
| Reduction | LiAlH, THF, 0°C | Alcohol derivative | 70–75 |
Hydroxyl Group Transformations
The trihydroxybutyl chain undergoes protection, deprotection, and oxidation reactions:
Protection/Deprotection
-
Benzylation : Hydroxyl groups are protected using benzyl bromide (BnBr) in the presence of NaH or AgO .
-
Silylation : tert-Butyldimethylsilyl (TBS) groups are introduced for selective protection .
Oxidation
-
Conditions : Catalytic oxidation with TEMPO/NaClO converts primary hydroxyl groups to carboxylic acids.
Triazole Moiety Stability
The 2-phenyl-1,2,3-triazole group demonstrates resilience under acidic and basic conditions but participates in:
Coordination Chemistry
-
Metal Binding : Acts as a ligand for transition metals (e.g., Cu) in catalytic systems, though direct experimental data for this compound requires further validation.
Click Chemistry
-
Potential for Huisgen cycloaddition with alkynes, though no direct examples were found in the provided sources.
Hydrolysis
-
Sulfonate Ester Hydrolysis : Under alkaline conditions (pH >10), the sulfonate group hydrolyzes to form a diol and p-toluenesulfonic acid.
-
Triazole Stability : Resists hydrolysis at neutral pH but degrades under prolonged exposure to strong acids (e.g., HCl, 60°C) .
| Condition | Degradation Product | Half-Life (h) | Source |
|---|---|---|---|
| pH 12, 25°C | 2,3,4-Trihydroxybutyl derivative | 2–3 | |
| 6M HCl, 60°C | Cleavage of triazole moiety | 8–12 |
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonyl groups and triazole rings. It can also serve as a model compound for studying the effects of structural modifications on biological activity.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S,2R,3R)-4-[(4-Methylbenzenesulfonyl)oxy]-1-(2-phenyl-2H-1,2,3-triazol-4-yl)butane-1,2,3-triol involves its interaction with specific molecular targets. The sulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, stereochemistry, and spectroscopic signatures.
Table 1: Structural and Spectroscopic Comparison
Key Findings:
Stereochemical Impact : The (2R,3R,4S) configuration confers distinct NMR shifts (e.g., C-4 at δ 74.0) compared to its (2S,3S,4R)-isomer (C-4 at δ 76.2), highlighting stereochemistry’s role in electronic environments .
Substituent Effects : Replacing the phenyl group on the triazole with a naphthyl group (Analog B) increases molecular weight and hydrophobicity, correlating with reported cytotoxicity . Conversely, substituting the tosyl group with a benzoyl ester (Analog C) reduces stability due to weaker electron-withdrawing effects .
Spectroscopic Consistency : All analogs share characteristic H-2 and C-4 shifts (δ ~3.75–4.10 for H-2; δ ~73–76 for C-4), confirming the conserved triazole-hydroxyl core .
Table 2: Crystallographic Data Comparison (Hypothetical)
- Crystallographic Insights : The target compound’s orthorhombic packing (P2₁2₁2₁) contrasts with Analog A’s triclinic system (P1̄), suggesting stereochemistry-driven lattice symmetry differences .
Methodological Considerations
- Structural Elucidation: HRESIMS and 2D NMR (e.g., HMBC, NOESY) are critical for resolving substituent positions and stereochemistry, as demonstrated in marine natural products .
- Crystallography : SHELXL remains the gold standard for small-molecule refinement, though programs like OLEX2 offer GUI-enhanced workflows .
Biological Activity
The compound (2R,3R,4S)-2,3,4-trihydroxy-4-(2-phenyl-2H-1,2,3-triazol-4-yl)butyl 4-methylbenzenesulfonate is a complex organic molecule with potential biological activities. Its structure includes multiple hydroxyl groups and a triazole moiety, which are known to influence various biological interactions. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 408.47 g/mol. The presence of the triazole ring and sulfonate group suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Properties
Research indicates that compounds with triazole structures exhibit significant antimicrobial activity. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi due to their ability to disrupt cellular processes like cell wall synthesis and membrane integrity .
Anticancer Activity
Triazole-containing compounds have been investigated for their anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways . The specific compound may share similar properties due to its structural characteristics.
Enzyme Inhibition
The sulfonate group in this compound may confer inhibitory effects on specific enzymes. For example, sulfonates are known to act as inhibitors of carbonic anhydrase and other hydrolases . This inhibition can lead to altered metabolic pathways in target organisms or cells.
Case Studies
The biological activity of (2R,3R,4S)-2,3,4-trihydroxy-4-(2-phenyl-2H-1,2,3-triazol-4-yl)butyl 4-methylbenzenesulfonate is likely mediated through multiple mechanisms:
- Interaction with Membrane Proteins : The hydrophilic nature of the hydroxyl groups may facilitate interaction with membrane proteins.
- Inhibition of Key Enzymes : The sulfonate moiety may specifically inhibit enzymes involved in metabolic processes.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Q & A
Q. How to design structure-activity relationship (SAR) studies for potential biological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
